molecular formula C12H13ClN2O2S2 B2641583 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea CAS No. 2034599-82-9

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea

Cat. No. B2641583
CAS RN: 2034599-82-9
M. Wt: 316.82
InChI Key: QUDCIJCDTYASMR-UHFFFAOYSA-N
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Description

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea, commonly known as CCT018159, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic compound that has been developed as an inhibitor of protein kinase CK2, a serine/threonine kinase that is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Enzyme Inhibition and Biological Activities

  • Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, structurally related to the queried compound, were designed and synthesized to optimize spacer length, leading to compounds with high inhibitory activities against acetylcholinesterase, an enzyme important for neurotransmitter regulation (Vidaluc et al., 1995).
  • Urea derivatives, like the compound , have shown cytokinin-like activity, significantly influencing cell division and differentiation in plants. They have been used in plant morphogenesis studies and identified as positive regulators in these processes (Ricci & Bertoletti, 2009).
  • A series of urea derivatives demonstrated enzyme inhibition and anticancer activities. The study involved synthesizing and testing various urea derivatives for their inhibitory effects on specific enzymes and prostate cancer cell lines, indicating the potential therapeutic applications of these compounds (Mustafa, Perveen, & Khan, 2014).

Corrosion Inhibition

  • Compounds structurally similar to the queried compound have been studied for their corrosion inhibition properties. These compounds were found to exhibit good performance as inhibitors for mild steel corrosion in acidic solutions. The study highlights the application of such compounds in protecting industrial materials from corrosive environments (Bahrami & Hosseini, 2012).

Antagonist Properties and Kinase Inhibition

  • Trisubstituted phenyl urea derivatives were studied for their antagonistic properties against neuropeptide Y5 receptors, highlighting the potential therapeutic applications of urea derivatives in treating conditions associated with this receptor (Fotsch et al., 2001).
  • Another study discovered 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase, indicating the potential use of similar urea derivatives in cancer therapy by targeting specific kinases involved in cell proliferation and survival (Wang et al., 2005).

properties

IUPAC Name

1-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2S2/c1-17-8(9-4-5-10(13)19-9)7-14-12(16)15-11-3-2-6-18-11/h2-6,8H,7H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDCIJCDTYASMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=CC=CS1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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